7-氯-4-甲基异喹啉

描述

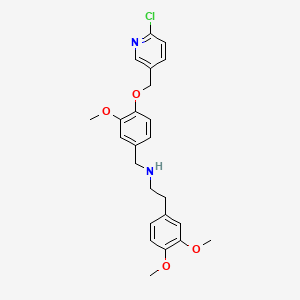

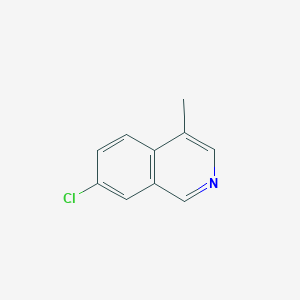

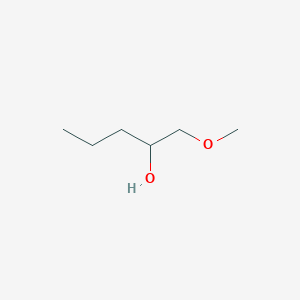

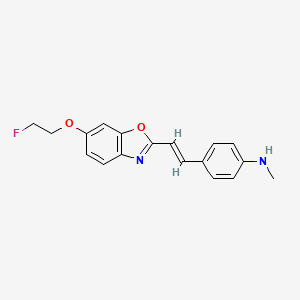

7-Chloro-4-methylisoquinoline is a heterocyclic compound with a molecular formula of C10H8ClN. It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Molecular Structure Analysis

The molecular structure of 7-Chloro-4-methylisoquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound has a chlorine atom at the 7th position and a methyl group at the 4th position.

Physical And Chemical Properties Analysis

The molecular weight of 7-Chloro-4-methylisoquinoline is 177.63 g/mol. More detailed physical and chemical properties were not found in the search results.

科学研究应用

合成化学应用

氨甲基化/氢解法为甲基化金属化异喹啉提供了替代途径,促进了高度取代异喹啉的合成,如 7-羟基-6-甲氧基-1-甲基异喹啉。这种方法解决了直接甲基化和分离过程中的挑战,一个新颖的合成方法的例子,该方法增强了所需异喹啉的清洁生产 (Melzer, Felber, & Bracher, 2018).

抗疟疾活性

7-氯-4-氨基喹啉的衍生物已被合成并测试了其对恶性疟原虫菌株的抗疟疾活性。与 4-氨基喹啉核连接的杂环中的修饰显着影响抗疟疾活性,某些衍生物显示出对对氯喹敏感和耐药的恶性疟原虫菌株的有效抑制作用 (Casagrande et al., 2012).

抗结核药

7-氯-4-氨基喹啉衍生物也已被设计、合成并评估了其对结核分枝杆菌 H37Rv 的体外抗结核活性。该研究强调了这些化合物作为开发新型抗结核药的先导的潜力,其中特定的衍生物显示出有效的抑制作用 (Alegaon et al., 2020).

水系光解

包括与 7-氯-4-甲基异喹啉相关的化合物在内的喹啉羧酸类除草剂的光降解已在各种辐照条件下进行了研究。研究表明,紫外线辐照可以快速降解这些化合物,对环境管理和污染物控制具有潜在影响 (Pinna & Pusino, 2012).

抑制低碳钢腐蚀

研究使用 1-甲基异喹啉(与 7-氯-4-甲基异喹啉密切相关)作为盐酸介质中低碳钢腐蚀的抑制剂,证明了该化合物的效率。该应用表明在腐蚀防护和材料保护中具有潜在的工业用途 (Al-Uqaily, 2015).

未来方向

作用机制

Target of Action

It’s worth noting that chloroquine, a compound with a similar structure, primarily targets heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

The related compound chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .

Result of Action

A study on a similar compound, 7-chloro-4- (phenylselanyl) quinoline, showed that it reduced mechanical and thermal hypersensitivities induced by paclitaxel, reduced anxious behavior, and cognitive impairment in mice . These effects were associated with the modulation of oxidative stress, reduction of neuroinflammation, and normalizing Ca 2+ ATPase activity in the spinal cord, cerebral cortex, and hippocampus of mice with Paclitaxel-induced peripheral neuropathy .

属性

IUPAC Name |

7-chloro-4-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPHDZYRGQBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)